![molecular formula C20H23NO4 B2694907 4-(2-Methoxyphenyl)-1-(3-methoxypropyl)-3-phenoxyazetidin-2-one CAS No. 1241638-76-5](/img/structure/B2694907.png)
4-(2-Methoxyphenyl)-1-(3-methoxypropyl)-3-phenoxyazetidin-2-one
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Overview
Description
4-(2-Methoxyphenyl)-1-(3-methoxypropyl)-3-phenoxyazetidin-2-one is a chemical compound that belongs to the azetidinone family. It is also known as MPMPA and has been the subject of scientific research due to its potential pharmacological properties.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-1-(3-methoxypropyl)-3-phenoxyazetidin-2-one is not fully understood. However, it is believed to work by inhibiting the release of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It may also work by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-Methoxyphenyl)-1-(3-methoxypropyl)-3-phenoxyazetidin-2-one has anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have anxiolytic and antidepressant effects. In addition, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-Methoxyphenyl)-1-(3-methoxypropyl)-3-phenoxyazetidin-2-one in lab experiments is its potential as a multi-target drug. It has been shown to have activity against multiple targets involved in various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological properties.
Future Directions
For research on 4-(2-Methoxyphenyl)-1-(3-methoxypropyl)-3-phenoxyazetidin-2-one include further investigation of its potential as a treatment for various diseases, such as Alzheimer's disease, depression, and anxiety. It may also be useful in developing new drugs with improved pharmacological properties. Additionally, further studies are needed to fully understand its mechanism of action and optimize its pharmacological properties.
Synthesis Methods
The synthesis method of 4-(2-Methoxyphenyl)-1-(3-methoxypropyl)-3-phenoxyazetidin-2-one involves the reaction of 2-methoxybenzaldehyde with 3-methoxypropylamine to form the corresponding imine. The imine is then reduced using sodium borohydride to produce the amine intermediate. The amine intermediate is further reacted with phenoxyacetyl chloride to form the final product.
Scientific Research Applications
4-(2-Methoxyphenyl)-1-(3-methoxypropyl)-3-phenoxyazetidin-2-one has been the subject of scientific research due to its potential pharmacological properties. It has been studied for its potential as an anti-inflammatory, analgesic, and anticonvulsant agent. It has also been investigated for its potential as a treatment for depression, anxiety, and Alzheimer's disease.
properties
IUPAC Name |
4-(2-methoxyphenyl)-1-(3-methoxypropyl)-3-phenoxyazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-23-14-8-13-21-18(16-11-6-7-12-17(16)24-2)19(20(21)22)25-15-9-4-3-5-10-15/h3-7,9-12,18-19H,8,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSVITHYZDANLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(C(C1=O)OC2=CC=CC=C2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-1-(3-methoxypropyl)-3-phenoxyazetidin-2-one |
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